molecular formula C11H13FO3 B588468 (1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane CAS No. 905454-57-1

(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Cat. No.: B588468
CAS No.: 905454-57-1
M. Wt: 212.22
InChI Key: GCGMAEKAEXMJNG-ONGXEEELSA-N
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Description

(1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane is a fluorinated chromane derivative. Chromanes are a class of compounds known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The fluorine atom in the structure can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable chromane precursor.

    Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The dihydroxyethyl group can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include OsO4, KMnO4, and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the fluorine atom may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane would depend on its specific interactions with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Chromane Derivatives: Compounds with similar chromane structures but different substituents.

    Fluorinated Compounds: Other fluorinated organic molecules with similar biological activities.

Uniqueness

(1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane is unique due to the specific combination of the fluorine atom and the dihydroxyethyl group, which can significantly influence its chemical and biological properties compared to other chromane derivatives.

Properties

IUPAC Name

(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMAEKAEXMJNG-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729201
Record name 1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905454-57-1
Record name 1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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